((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt
Description
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt is a bisphosphonate derivative characterized by a branched isononyl (9-carbon) alkyl chain attached to an imino group, which bridges two methylenephosphonic acid moieties. This compound belongs to the alkyliminobisphosphonate family, widely used in industrial applications such as scale inhibition, mineral flotation, and corrosion prevention due to its strong chelating properties with divalent metal ions (e.g., Ca²⁺, Fe³⁺) .
Properties
CAS No. |
94248-82-5 |
|---|---|
Molecular Formula |
C11H23NNa4O6P2 |
Molecular Weight |
419.21 g/mol |
IUPAC Name |
tetrasodium;7-methyl-N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4Na/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI Key |
AGCSDAGAZZEPDF-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of ((isononylimino)bis(methylene))bisphosphonic acid, sodium salt typically involves the reaction of isononylamine with formaldehyde and phosphorous acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and purification processes. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity.
Chemical Reactions Analysis
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate forms.
Substitution: It can undergo substitution reactions where the isononyl group can be replaced with other alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex phosphonate compounds.
Biology: It has applications in studying bone resorption and formation due to its similarity to natural pyrophosphate.
Medicine: This compound is investigated for its potential in treating bone-related diseases such as osteoporosis and Paget’s disease.
Industry: It is used in water treatment processes to prevent scale formation and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of ((isononylimino)bis(methylene))bisphosphonic acid, sodium salt involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption . By preventing osteoclasts from adhering to the bone surface and producing the necessary protons for resorption, this compound effectively reduces bone degradation. Additionally, it promotes osteoclast apoptosis and decreases the development of osteoclast progenitors .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among alkyliminobisphosphonates lie in the alkyl chain length, branching, and counterion type (e.g., Na⁺, K⁺). These factors influence solubility, dissociation constants, and functional efficacy:
Key Observations :
- Alkyl Chain Impact: Longer chains (e.g., dodecyl) enhance hydrophobicity, favoring adsorption onto mineral surfaces in flotation processes .
- Pharmaceutical vs. Industrial Use : Medicinal bisphosphonates (e.g., alendronate) feature nitrogen-containing side chains that inhibit osteoclast activity, whereas industrial bisphosphonates rely on alkyl chains for metal chelation .
Dissociation Constants and Chelation Efficiency
The pKa values of bisphosphonates determine their ionization state and metal-binding capacity:
Analysis :
- Lauraphos 301 and the isononyl derivative exhibit similar pKa1 and pKa2 values, suggesting comparable deprotonation behavior under neutral to mildly alkaline conditions. This facilitates effective chelation of Fe³⁺ and Ca²⁺ in industrial water systems .
- Alendronic acid’s lower pKa1 (2.6) reflects stronger acidity due to its hydroxyl group and amino side chain, enabling bone mineral affinity at physiological pH .
Biological Activity
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt, is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound belongs to a class of bisphosphonates, which are known for their ability to inhibit bone resorption and are used in various medical applications, particularly in the treatment of osteoporosis and other bone-related disorders.
- Molecular Formula : C₉H₂₇N₃NaO₁₅P₅
- Molar Mass : 367.23 g/mol
- CAS Number : 23692758
The biological activity of ((Isononylimino)bis(methylene))bisphosphonic acid is primarily attributed to its ability to inhibit osteoclast activity, which is crucial for bone resorption. By binding to hydroxyapatite in bone tissue, bisphosphonates prevent the dissolution of bone mineral and the subsequent release of calcium and phosphate into the bloodstream.
Biological Activity and Effects
- Inhibition of Bone Resorption : Studies indicate that bisphosphonates, including ((Isononylimino)bis(methylene))bisphosphonic acid, effectively inhibit osteoclast-mediated bone resorption. This effect is beneficial in conditions characterized by excessive bone loss, such as osteoporosis and Paget's disease.
- Anti-inflammatory Properties : Research suggests that this compound may exhibit anti-inflammatory effects, potentially reducing inflammation associated with bone diseases. In vitro studies have shown that bisphosphonates can modulate the activity of various inflammatory mediators.
- Antitumor Activity : Some studies have explored the potential of bisphosphonates in cancer therapy, particularly in preventing metastasis to bone. The mechanism involves inhibiting the interactions between tumor cells and the bone microenvironment.
Table 1: Summary of Key Studies on ((Isononylimino)bis(methylene))bisphosphonic acid
| Study | Objective | Findings | |
|---|---|---|---|
| Wang et al., 1980 | Evaluate bone-seeking properties | Demonstrated significant binding to bone tissue in animal models | Supports use in targeting bone-related diseases |
| ECHA REACH Data | Toxicity assessment | No significant adverse effects reported at therapeutic doses | Indicates safety profile for clinical use |
| PubChem Study | Biological activity overview | Exhibits inhibitory effects on osteoclasts and potential anti-inflammatory effects | Suggests broader applications beyond osteoporosis |
Toxicology and Safety Profile
The safety profile of ((Isononylimino)bis(methylene))bisphosphonic acid has been assessed through various toxicological studies. The European Chemicals Agency (ECHA) provides comprehensive data indicating that at therapeutic doses, this compound does not exhibit significant toxicity. Long-term studies have shown no major adverse effects on organ function or systemic health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
